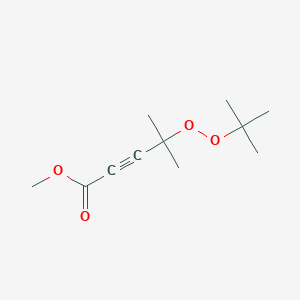
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is an organic compound known for its unique structure and reactivity. It contains a tert-butylperoxy group, which is a common feature in organic peroxides, making it a valuable compound in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate typically involves the reaction of methyl 4-methylpent-2-ynoate with tert-butyl hydroperoxide. This reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Substitution: The compound can undergo substitution reactions, where the tert-butylperoxy group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield radical intermediates, while reduction reactions can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate has several scientific research applications:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and radical-mediated biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate primarily involves the generation of radicals through the homolysis of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide with similar radical-generating properties.
tert-Butyl hydroperoxide: A simpler peroxide used in similar oxidation reactions.
Methyl tert-butyl ether: While not a peroxide, it shares the tert-butyl group and is used in various industrial applications
Uniqueness
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is unique due to its combination of a tert-butylperoxy group and an alkyne moiety. This structure provides distinct reactivity and makes it valuable in specific chemical and industrial processes .
Propiedades
Número CAS |
143391-09-7 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
methyl 4-tert-butylperoxy-4-methylpent-2-ynoate |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)14-15-11(4,5)8-7-9(12)13-6/h1-6H3 |
Clave InChI |
FTIWHIQNNCWWFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(C)(C)C#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
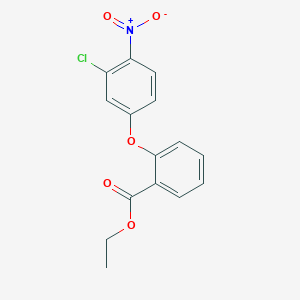
![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)
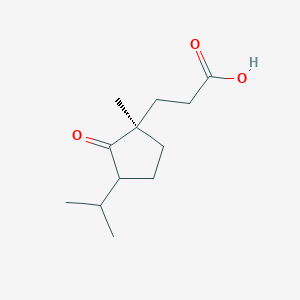
![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
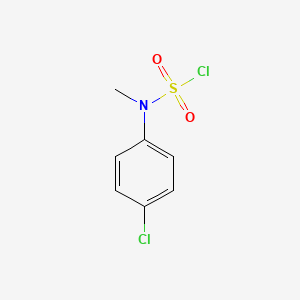
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
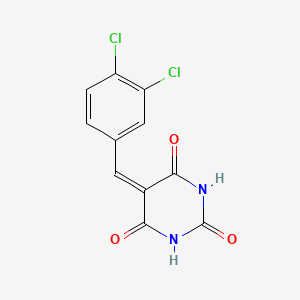
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
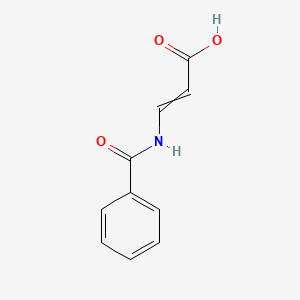
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
